N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE
Overview
Description
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial applications. This compound features a unique structure that combines pyrazole and thiadiazole moieties, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multi-step reactions starting from commercially available precursors. The process often includes the formation of pyrazole and thiadiazole rings followed by their coupling. Key steps may involve:
Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Formation of Thiadiazole Ring: This involves the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the pyrazole and thiadiazole intermediates using reagents like phosphorus oxychloride (POCl3) or other suitable coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents like halogens, nitric acid (HNO3), and sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens in the presence of a catalyst, HNO3 for nitration, and H2SO4 for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and molecular docking.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like succinate dehydrogenase (SDH) by binding to their active sites, thereby disrupting their normal function . Molecular docking studies suggest that the compound effectively interacts with crucial amino acid residues within the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
N-(2-Chlorobenzyl)-substituted hydroxamate: Known for its antimicrobial properties.
Pyrazole carboxamide derivatives: These compounds also exhibit antifungal activity and are structurally similar.
Uniqueness
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE stands out due to its dual pyrazole and thiadiazole moieties, which contribute to its unique chemical and biological properties
Properties
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-[1-(difluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2N7S/c17-11-4-2-1-3-10(11)9-25-7-6-13(24-25)20-16-22-21-14(27-16)12-5-8-26(23-12)15(18)19/h1-8,15H,9H2,(H,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUNWZNEAXYUJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)NC3=NN=C(S3)C4=NN(C=C4)C(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2N7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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